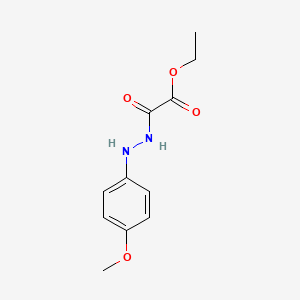

Ethyl 2-(4-Methoxyphenyl)hydrazinyl)oxoacetate

CAS No.:

Cat. No.: VC17997922

Molecular Formula: C11H14N2O4

Molecular Weight: 238.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14N2O4 |

|---|---|

| Molecular Weight | 238.24 g/mol |

| IUPAC Name | ethyl 2-[2-(4-methoxyphenyl)hydrazinyl]-2-oxoacetate |

| Standard InChI | InChI=1S/C11H14N2O4/c1-3-17-11(15)10(14)13-12-8-4-6-9(16-2)7-5-8/h4-7,12H,3H2,1-2H3,(H,13,14) |

| Standard InChI Key | YAZDSCKDOITIQV-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C(=O)NNC1=CC=C(C=C1)OC |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound features a central oxoacetate backbone () linked to an ethyl ester group () and a 4-methoxyphenylhydrazine moiety () . The methoxy group at the para position of the phenyl ring enhances electron-donating effects, influencing the compound’s reactivity in nucleophilic and electrophilic reactions. X-ray crystallography studies of analogous hydrazinyl oxoacetates reveal planar configurations around the hydrazine linkage, with dihedral angles between aromatic and heterocyclic groups ranging from 47° to 85° .

Physicochemical Properties

Key physical properties include:

-

Solubility: Moderately soluble in polar solvents like ethanol and methanol but poorly soluble in water .

The compound’s of 9.83 suggests weak basicity, primarily attributed to the hydrazinyl group .

Synthesis and Scalability

Laboratory-Scale Synthesis

The primary synthesis route involves the condensation of ethyl oxalyl chloride with 4-methoxyphenylhydrazine in the presence of a base such as triethylamine . The reaction proceeds under inert conditions (e.g., nitrogen atmosphere) to prevent oxidation of the hydrazine intermediate:

Purification typically employs recrystallization or column chromatography, yielding products with >85% purity .

Industrial-Scale Production

For large-scale manufacturing, continuous flow reactors are preferred to enhance yield and reduce waste. Automated systems optimize reaction parameters (temperature, residence time) while adhering to green chemistry principles. A representative protocol involves:

-

Reactants: Ethyl oxalyl chloride (1.2 equiv), 4-methoxyphenylhydrazine (1.0 equiv)

-

Conditions: 0–5°C, residence time 30 minutes

Chemical Reactivity and Derivative Formation

Key Reactions

The compound’s reactivity is dominated by its hydrazinyl and carbonyl groups:

-

Cyclization: Under acidic conditions, intramolecular cyclization forms pyrazolone derivatives, which are pharmacologically relevant .

-

Condensation: Reacts with aldehydes (e.g., salicylaldehyde) to yield hydrazones, useful in coordination chemistry .

-

Nucleophilic Substitution: The methoxy group can be demethylated to generate phenolic derivatives for further functionalization .

Comparative Analysis of Analogues

Applications in Pharmaceutical and Industrial Chemistry

Drug Discovery

The compound serves as a precursor to apixaban impurities, critical for quality control in anticoagulant production . Its hydrazine moiety also facilitates the synthesis of hydrazone-based inhibitors targeting proteasomes and bacterial enzymes .

Agrochemical Development

Derivatives exhibit herbicidal and fungicidal activities, attributed to their ability to disrupt electron transport chains in plant pathogens . For example, hydrazone derivatives show IC values of 12–18 µM against Fusarium species .

Material Science

In coordination chemistry, the compound acts as a ligand for transition metals (e.g., Cu, Fe) to form complexes with applications in catalysis and photoluminescence .

Future Research Directions

Target Identification

Elucidating the compound’s molecular targets (e.g., enzymes, receptors) through proteomic studies could unlock novel therapeutic applications .

Process Optimization

Developing enantioselective syntheses and biocatalytic routes may enhance sustainability and reduce production costs .

Regulatory Compliance

Standardizing analytical methods (HPLC, LC-MS) for impurity profiling will align with ICH guidelines for pharmaceutical intermediates .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume